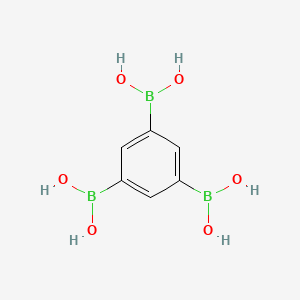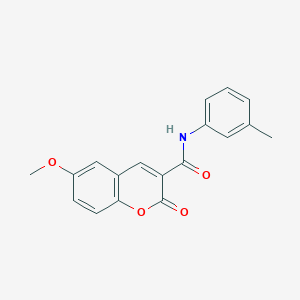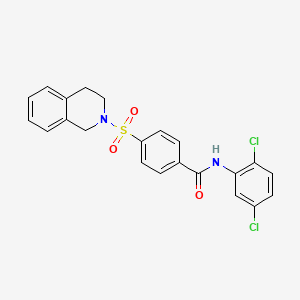![molecular formula C13H14ClN5O2 B2435416 ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate CAS No. 1019151-79-1](/img/structure/B2435416.png)
ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate” is a complex organic molecule that contains several functional groups. It has an ethyl group, an aminocarbonyl group (which is a type of amide), a 1H-1,2,3-triazole ring, and an imidoformate group. The presence of a 2-chlorobenzyl group indicates that it also contains a benzene ring with a chlorine atom and a methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1H-1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The other groups could be introduced through various other reactions, such as nucleophilic substitution for the chlorobenzyl group, and carbonylation or amination reactions for the aminocarbonyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1H-1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The aminocarbonyl and imidoformate groups would introduce additional polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The 1H-1,2,3-triazole ring is generally quite stable but can participate in reactions with electrophiles or nucleophiles under certain conditions . The aminocarbonyl group could potentially undergo reactions with acids, bases, or other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (1E)-N-[5-carbamoyl-3-[(2-chlorophenyl)methyl]triazol-4-yl]methanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-8-16-13-11(12(15)20)17-18-19(13)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3,(H2,15,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCZGFJZHMYGAJ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435333.png)

![N-(4-fluorobenzyl)-2-(5-((3-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2435337.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2435341.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)






![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)

